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Compound Name: AZD8330

Cat. No.: B1684321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical trial data for AZD8330
(ARRY-424704), a selective, orally administered inhibitor of MEK1/2, in patients with advanced

solid tumors. The information is compiled from publicly available data from the first-in-human,

phase I, dose-finding study, NCT00454090.

Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial phase I clinical trial

of AZD8330.

Table 1: Dose Escalation and Maximum Tolerated Dose
(MTD)

Dosing Schedule Number of Cohorts Dose Range
Maximum Tolerated
Dose (MTD)

Once-Daily (OD) &

Twice-Daily (BID)
11 0.5 mg to 60 mg OD 20 mg BID[1][2]

Table 2: Most Frequent Treatment-Related Adverse
Events

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1684321?utm_src=pdf-interest
https://www.benchchem.com/product/b1684321?utm_src=pdf-body
https://www.benchchem.com/product/b1684321?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23433846/
https://www.mdpi.com/1420-3049/22/10/1551
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adverse Event Number of Patients (N=82) Percentage

Acneiform Dermatitis 13 16%[1]

Fatigue 11 13%[1]

Diarrhea 11 13%[1]

Vomiting 9 11%[1]

Table 3: Dose-Limiting Toxicities (DLTs)
Dose Cohort Type of DLT

Number of Patients with
DLT

40 mg OD Mental Status Changes 2 of 9[1][2]

60 mg OD Mental Status Changes 1 of 3[1][2]

20 mg BID Rash 1 of 9[1][2]

Table 4: Pharmacokinetic Profile
Dose Range (OD) Key Pharmacokinetic Finding

0.5 mg - 60 mg
Exposure (AUC) increased approximately

proportionally with the dose.[1]

Specific Cmax, Tmax, and AUC values for each cohort were not available in the public abstract.

Table 5: Pharmacodynamic Response
Dose Level Pharmacodynamic Effect

≥ 3 mg

Dose-dependent modulation of phosphorylated

ERK (pERK) in peripheral blood mononuclear

cells (PBMCs) was observed.[1]

Table 6: Preliminary Clinical Efficacy in Advanced Solid
Tumors
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Response
Evaluation Criteria
in Solid Tumors
(RECIST)

Number of Patients
(N=82)

Percentage Additional Details

Partial Response (PR) 1 ~1%
Patient with malignant

melanoma.[1]

Stable Disease (SD) 32 39%[1]

22 of these patients

had stable disease for

over 3 months.[1]

Experimental Protocols
Study Design and Patient Population
This was a phase I, open-label, non-randomized, parallel assignment, dose-escalation study

(NCT00454090) conducted in patients with advanced malignancies.[1][3]

Inclusion Criteria: Patients with cancer refractory to standard therapies or for which no

standard therapy existed.[3]

Exclusion Criteria: Patients who had received radiotherapy, biological therapy, or

chemotherapy within 21 days prior to the study, participated in another investigational drug

study within 30 days, or had unstable brain metastases/spinal cord compression.[3]

Dosing Regimen
Patients received oral AZD8330 in one of two schedules: once-daily (OD) or twice-daily (BID).

The starting dose was 0.5 mg, with subsequent dose escalations in new patient cohorts until a

non-tolerated dose was identified.[1] The dosing regimen included an initial single dose on day

1, followed by a 7-day washout period, and then continuous dosing from day 8 onwards.[1]

Pharmacodynamic Assessment: pERK Inhibition in
PBMCs
A detailed protocol for the phosphorylated ERK (pERK) analysis in peripheral blood

mononuclear cells (PBMCs) was not provided in the available literature. However, a general
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workflow for such an assay in a clinical trial setting is as follows:

Blood Collection: Whole blood samples are collected from patients at specified time points.

PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation

(e.g., with Ficoll-Paque).

Cell Staining: The isolated PBMCs are stained with fluorescently-labeled antibodies specific

for cell surface markers (to identify specific immune cell subsets) and for intracellular pERK.

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify

the levels of pERK within specific cell populations.

Visualizations
Signaling Pathway of AZD8330
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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